molecular formula C29H26N2O6 B12986786 (2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoate

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoate

Cat. No.: B12986786
M. Wt: 498.5 g/mol
InChI Key: UBBDOEITQLJQSB-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoate is a complex organic molecule with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group, a phenylbutanoate moiety, and a dioxopyrrolidinyl ester. These structural elements contribute to its reactivity and functionality in chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoate typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The next step involves the esterification of the protected amino acid with 2,5-dioxopyrrolidin-1-yl, which is achieved using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amino acids. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoate: has numerous applications in scientific research, including:

    Chemistry: Used as a building block in peptide synthesis due to its Fmoc protecting group, which is easily removed under mild conditions.

    Biology: Employed in the synthesis of biologically active peptides and proteins for studying cellular processes and signaling pathways.

    Medicine: Utilized in the development of peptide-based therapeutics and diagnostic agents.

    Industry: Applied in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoate primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The dioxopyrrolidinyl ester facilitates the coupling of amino acids by forming activated esters, which react readily with nucleophiles. The molecular targets and pathways involved depend on the specific peptides or proteins synthesized using this compound.

Comparison with Similar Compounds

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoate: is unique due to its combination of the Fmoc protecting group and the dioxopyrrolidinyl ester. Similar compounds include:

    (2,5-dioxopyrrolidin-1-yl) (2S)-2-(tert-butoxycarbonylamino)-4-phenylbutanoate: Uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

    (2,5-dioxopyrrolidin-1-yl) (2S)-2-(benzyloxycarbonylamino)-4-phenylbutanoate: Uses a benzyloxycarbonyl (Cbz) protecting group.

    (2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylbutanoate: Similar structure but with a methyl group instead of a phenyl group.

These compounds share similar reactivity and applications but differ in their protecting groups and specific functional properties.

Properties

Molecular Formula

C29H26N2O6

Molecular Weight

498.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoate

InChI

InChI=1S/C29H26N2O6/c32-26-16-17-27(33)31(26)37-28(34)25(15-14-19-8-2-1-3-9-19)30-29(35)36-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25H,14-18H2,(H,30,35)/t25-/m0/s1

InChI Key

UBBDOEITQLJQSB-VWLOTQADSA-N

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CCC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CCC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.